An In-depth Technical Guide to 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 944903-06-4)
An In-depth Technical Guide to 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 944903-06-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthesis protocol, and explores its significant role as a scaffold in the development of potent kinase inhibitors for targeted cancer therapy.
Core Compound Data
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 944903-06-4 | [1][2][3][4][5] |
| Molecular Formula | C₅H₂BrClN₄ | [2][5] |
| Molecular Weight | 233.45 g/mol | [2][5] |
| IUPAC Name | 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | [2][5] |
| Appearance | Solid | [5] |
| Melting Point | >189°C (decomposes) | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [5] |
| Purity | Typically ≥95% | [5] |
Synthesis and Experimental Protocols
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is not extensively detailed in publicly available literature for this specific CAS number. However, based on established synthetic routes for analogous pyrazolo[3,4-d]pyrimidine derivatives, a reliable two-step protocol can be proposed. This process involves the bromination of a pyrazolo[3,4-d]pyrimidine precursor followed by chlorination.
Proposed Synthetic Pathway
A plausible synthetic route starts from 1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one. This precursor would first undergo bromination at the 3-position, followed by a chlorination step to replace the hydroxyl group at the 6-position with a chlorine atom.
Caption: Proposed synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Experimental Protocol: Synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
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Step 1: Bromination of 1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one
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To a solution of 1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one.
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Step 2: Chlorination of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one
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Suspend the dried 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one in phosphorus oxychloride (POCl₃).
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
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Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
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Collect the crude product by filtration, wash thoroughly with water, and dry.
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Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to obtain pure 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
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Role in Drug Discovery and Development
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its structural similarity to the purine ring system of adenine, a key component of ATP. This allows derivatives of this scaffold to act as competitive inhibitors of ATP-binding sites in various kinases. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile starting material for the synthesis of a wide range of kinase inhibitors.
The bromine and chlorine atoms on the pyrazolo[3,4-d]pyrimidine core provide reactive handles for further chemical modifications, such as Suzuki or Stille cross-coupling reactions at the 3-position (bromine) and nucleophilic aromatic substitution at the 6-position (chlorine). This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.
Workflow in Kinase Inhibitor Drug Discovery
Caption: A typical workflow for developing kinase inhibitors.
Application in Targeting Specific Kinase Pathways
Research has demonstrated the utility of the 1H-pyrazolo[3,4-d]pyrimidine core in developing inhibitors for several important cancer-related kinases:
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Bruton's Tyrosine Kinase (BTK) and Protein Tyrosine Kinase 6 (PTK6): Derivatives have been synthesized and evaluated as potent inhibitors of BTK and PTK6, which are implicated in B-cell malignancies and various solid tumors, respectively.[1]
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Epidermal Growth Factor Receptor (EGFR): The scaffold has been employed to create inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.
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Cyclin-Dependent Kinases (CDKs): The structural resemblance to ATP makes pyrazolo[3,4-d]pyrimidines effective scaffolds for the development of CDK inhibitors, which are crucial regulators of the cell cycle and are often dysregulated in cancer.
Signaling Pathway Context
The development of inhibitors based on the 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine core directly impacts cellular signaling pathways that drive cancer progression. For instance, inhibiting EGFR can block downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the EGFR signaling cascade by a pyrazolo[3,4-d]pyrimidine-based inhibitor.
Conclusion
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of targeted cancer therapies. Its utility as a core scaffold for kinase inhibitors is well-documented, and its reactive sites allow for extensive chemical modification to achieve desired biological activity and pharmacokinetic profiles. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry and oncology drug development.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
